molecular formula C13H9FO3 B1364119 2-(4-Fluorophenoxy)benzoic acid CAS No. 2795-63-3

2-(4-Fluorophenoxy)benzoic acid

Cat. No. B1364119
CAS RN: 2795-63-3
M. Wt: 232.21 g/mol
InChI Key: WRWUSRADWXKZGV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)benzoic acid is a chemical compound with the molecular weight of 232.21 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-fluorophenoxy)benzoic acid . The InChI code is 1S/C13H9FO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy)benzoic acid is a powder at room temperature . It has a melting point of 142-144°C .

Scientific Research Applications

Detection and Study of Reactive Oxygen Species

2-(4-Fluorophenoxy)benzoic acid derivatives, specifically 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been developed as novel fluorescence probes. These probes are designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. Their unique property of selectively fluorescing in the presence of certain reactive oxygen species makes them valuable tools for studying hROS in various biological and chemical applications (Setsukinai et al., 2003).

Understanding Anaerobic Transformation in Environmental Systems

Research involving the transformation of phenol to benzoate by an anaerobic consortium derived from freshwater sediment has used isomeric fluorophenols, including 2-fluorophenol, as phenol analogues. This study aids in understanding the environmental processes of anaerobic transformation of pollutants, specifically how the carboxyl group is introduced para to the phenolic hydroxyl group in such transformations (Genthner et al., 1989).

Drug-Protein Interaction Studies

2-(4'-Hydroxybenzeneazo)benzoic acid, a spectrophotometric probe related to 2-(4-Fluorophenoxy)benzoic acid, has been utilized in studying the binding of selected drugs to bovine serum albumin. This research provides insights into the interaction dynamics between various pharmaceutical compounds and proteins, which is critical in the development and understanding of drug efficacy and safety (Zia & Price, 1975).

Development of High-Performance Polymers

2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid, a compound closely related to 2-(4-Fluorophenoxy)benzoic acid, has been used in the synthesis and characterization of high-performance polymers. These polymers have significant applications in engineering plastics and membrane materials due to their solubility and thermal properties (Xiao et al., 2003).

Fluorescent Probes Sensing pH and Metal Cations

Derivatives of 2-(4-Fluorophenoxy)benzoic acid, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been prepared and applied as fluorescent probes. These probes are sensitive to pH changes and selective in sensing metal cations, demonstrating their utility in various analytical and biochemical applications (Tanaka et al., 2001).

Antibacterial Agent Synthesis

Research into the synthesis of new biologically active molecules has incorporated 2-(4-Fluorophenoxy)benzoic acid derivatives. These compounds, known for their pharmacophoric properties, have been used in creating potential antibacterial agents, highlighting the compound's role in medicinal chemistry (Holla et al., 2003).

Radiopharmaceutical Synthesis

4-[18F]Fluorophenol, synthesized from 2-(4-Fluorophenoxy)benzoic acid analogues, is a crucial synthon for creating complex radiopharmaceuticals. This synthesis is vital for the development of diagnostic and therapeutic radiopharmaceuticals (Ross et al., 2011).

Safety and Hazards

This compound is harmful if swallowed and very toxic to aquatic life . It causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWUSRADWXKZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388348
Record name 2-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)benzoic acid

CAS RN

2795-63-3
Record name 2-(4-Fluorophenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2795-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of potassium carbonate are added slowly to a mixture of 120 g of 2-iodobenzoic acid, 1 g of copper powder and 54.4 g of 4-fluorophenol in 200 ml of N,N-dimethylformamide. The mixture is heated at 160° C. for 4 hours and is then allowed to cool before evaporating. The residue is taken up in distilled water, acidified with aqueous 1N hydrochloric acid solution and then extracted with ethyl acetate. The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated. The desired product crystallizes from a diethyl ether/pentane mixture. 50 g of a white solid are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 147 g of iodobenzoic acid and 45.5 g of potassium carbonate are added 57 ml of nitrobenzene. The mixture is heated with stirring at 160° C. for 40 minutes. To the heated mixture is added an additional 46.5 g of potassium carbonate and then successively 73.1 g of 4-fluorophenol, another 46.5 g of potassium carbonate and 0.3 g of copper powder. After these additions, the mixture is stirred at 160° C. for 45 minutes and the resulting solid is cooled to 0° C. The cooled solid is mixed with 100 ml of water and 220 ml of 6N hydrochloric acid. The acidic mixture is diluted with water to a volume of one liter and then mixed with 450 ml of chloroform. The white solid is filtered off and washed with chloroform and water. The solid is dissolved in hot acetone, cooled and filtered to leave a white crystalline product, mp 146°-147° C. of 2-(4-fluorophenoxy)benzoic acid.
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
147 g
Type
reactant
Reaction Step Three
Quantity
45.5 g
Type
reactant
Reaction Step Three
Quantity
57 mL
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Quantity
73.1 g
Type
reactant
Reaction Step Five
Quantity
46.5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.3 g
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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